1-Phenyl-1,2-propanedione

描述

an oxoglutarate carrier antagonist

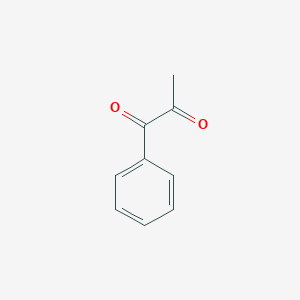

Structure

3D Structure

属性

IUPAC Name |

1-phenylpropane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQVLAIMHVDZEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060372 | |

| Record name | 1-Phenyl-1,2-propanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; [Sigma-Aldrich MSDS], Liquid, yellow oily liquid with a pungent plastic odour | |

| Record name | 1-Phenyl-1,2-propanedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19397 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Phenyl-1,2-propanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-Phenyl-1,2-propanedione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/834/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

103.00 to 105.00 °C. @ 14.00 mm Hg | |

| Record name | 1-Phenyl-1,2-propanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.6 mg/mL at 20 °C, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 1-Phenyl-1,2-propanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-Phenyl-1,2-propanedione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/834/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.096-1.116 | |

| Record name | 1-Phenyl-1,2-propanedione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/834/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

579-07-7 | |

| Record name | 1-Phenyl-1,2-propanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=579-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl-1,2-propanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-PHENYL-1,2-PROPANEDIONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7643 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Propanedione, 1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Phenyl-1,2-propanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylpropane-1,2-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYL-1,2-PROPANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB5XA3GD0I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Phenyl-1,2-propanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 20 °C | |

| Record name | 1-Phenyl-1,2-propanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenyl-1,2-propanedione: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-1,2-propanedione, also known as acetylbenzoyl, is an alpha-diketone with significant applications in various scientific fields, including organic synthesis, materials science, and pharmacology.[1] This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications, with a focus on its role as a versatile building block in the development of novel therapeutics and advanced materials. Detailed experimental protocols for its synthesis are provided, along with a thorough compilation of its spectral and physical data. Furthermore, this guide explores its utility as a photoinitiator in dental resins and as a precursor for the synthesis of novel opioid receptor agonists.

Introduction

This compound (C₉H₈O₂) is an aromatic ketone characterized by adjacent carbonyl groups at the 1 and 2 positions of a phenyl-substituted propane (B168953) chain.[1] This structural feature imparts unique reactivity, making it a valuable intermediate in organic synthesis. It is a naturally occurring compound found in coffee and has been identified as a volatile flavor component in other natural products.[1][2] Its applications extend from being a flavoring agent to a crucial component in the synthesis of pharmaceuticals and as a photoinitiator in polymer chemistry.[1][2] This guide aims to provide a detailed technical resource for researchers and professionals working with or considering the use of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the most common starting material being propiophenone (B1677668). Two primary methods are detailed below: the hydrolysis of an isonitrosopropiophenone intermediate and the direct oxidation of propiophenone.

Synthesis via Isonitrosopropiophenone Intermediate

This two-step method first involves the nitrosation of propiophenone to form This compound-2-oxime (B93574) (isonitrosopropiophenone), which is then hydrolyzed to yield the final product.[3]

Step 1: Synthesis of this compound-2-oxime [3]

-

In a 2000 L reactor, add 800 kg of ethanol (B145695) and 400 kg of propiophenone.

-

Cool the mixture with frozen water and pass 78 kg of dry hydrogen chloride gas through the solution.

-

Maintain the temperature at 30-35 °C and introduce 242 kg of ethyl nitrite (B80452).

-

Continue the reaction at this temperature for 2 hours after the addition of ethyl nitrite is complete.

-

Stop the reaction and remove the ethanol by vacuum distillation to obtain the crude product.

-

Recrystallize the crude product from 700 kg of toluene (B28343) to yield 310 kg of this compound-2-oxime (63.8% yield).

Step 2: Hydrolysis to this compound [3]

-

In a 1000 L reactor, add 200 kg of hydrochloric acid, 200 kg of formalin, and 200 kg of ethanol.

-

Cool the mixture to below 15 °C with ice water.

-

Add 200 kg of this compound-2-oxime in portions, controlling the exothermic reaction.

-

After the addition is complete, stir the reaction mixture at room temperature for 20 hours.

-

Extract the mixture with 400 kg of dichloromethane (B109758).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with water.

-

Remove the dichloromethane by distillation to obtain the crude product.

-

Purify the crude product by vacuum distillation to obtain 133.5 kg of this compound as a yellow liquid (73.5% yield).

Direct Oxidation of Propiophenone

A more direct route involves the oxidation of the α-methylene group of propiophenone using selenium dioxide.[2]

-

To a solution of propiophenone in a suitable solvent such as dioxane or ethanol, add a molar equivalent of selenium dioxide.

-

Reflux the mixture with stirring. The reaction progress can be monitored by the precipitation of black selenium metal.

-

After the reaction is complete (typically several hours), cool the mixture and filter off the selenium.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the resulting crude this compound by vacuum distillation.

Note: Selenium compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Physicochemical and Spectral Properties

A comprehensive understanding of the physical and spectral properties of this compound is essential for its application and characterization.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₈O₂ | [3] |

| Molecular Weight | 148.16 g/mol | [3] |

| Appearance | Clear yellow liquid | [4] |

| Odor | Pungent, plastic-like | [2] |

| Boiling Point | 103-105 °C at 14 mmHg | [4] |

| Density | 1.101 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.532 | [4] |

| Solubility | Insoluble in water; soluble in organic solvents and oils. | [3] |

Spectral Data

The ¹H NMR spectrum of this compound typically shows signals for the aromatic protons and the methyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4-8.0 | m | 5H | Aromatic protons (C₆H₅) |

| ~2.5 | s | 3H | Methyl protons (-CH₃) |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~197 | Carbonyl carbon (C=O, benzoyl) |

| ~195 | Carbonyl carbon (C=O, acetyl) |

| ~134 | Aromatic C-H |

| ~132 | Aromatic C (ipso) |

| ~129 | Aromatic C-H |

| ~128 | Aromatic C-H |

| ~26 | Methyl carbon (-CH₃) |

The IR spectrum is characterized by strong absorptions corresponding to the two carbonyl groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1715 | Strong | C=O stretch (acetyl) |

| ~1675 | Strong | C=O stretch (benzoyl) |

| ~3060 | Medium | Aromatic C-H stretch |

| ~1595, 1450 | Medium-Strong | Aromatic C=C stretch |

The electron ionization mass spectrum shows characteristic fragmentation patterns.

| m/z | Relative Intensity (%) | Assignment |

| 148 | ~20 | Molecular ion [M]⁺ |

| 105 | 100 | [C₆H₅CO]⁺ (benzoyl cation) |

| 77 | ~80 | [C₆H₅]⁺ (phenyl cation) |

| 51 | ~35 | [C₄H₃]⁺ |

| 43 | ~20 | [CH₃CO]⁺ (acetyl cation) |

Applications in Research and Development

This compound serves as a key building block and functional molecule in several areas of research and development.

Photoinitiator in Dental Resins

This compound is used as a photoinitiator in visible light-cured dental composite resins. It can be used alone or in combination with other photoinitiators like camphorquinone (B77051) (CQ). When combined with CQ, it exhibits a synergistic effect, leading to a more efficient photoinitiation reaction.[1] A key advantage of this compound is its absorption maximum at a lower wavelength (around 410 nm) compared to CQ (around 468 nm), which results in a lighter yellow shade, improving the aesthetics of the final dental restoration.[1]

Precursor in the Synthesis of Opioid Receptor Agonists

This compound is a valuable precursor in the synthesis of novel therapeutic agents. Notably, it is used in the preparation of phenyl-imidazole derivatives that have shown high binding affinities for delta and mu opioid receptors.[1][5] These compounds are being investigated as potential treatments for gastrointestinal disorders.[5]

The synthesis of these opioid receptor agonists typically involves the condensation of this compound with an appropriate aldehyde, a diamine, and ammonium (B1175870) acetate (B1210297) in a multi-component reaction to form the imidazole (B134444) core.

The synthesized phenyl-imidazole derivatives act as agonists at opioid receptors, which are G-protein coupled receptors (GPCRs). Their binding initiates a signaling cascade that leads to the modulation of neuronal activity.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation.[6] It may also cause respiratory irritation.[6] Therefore, it should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a versatile and valuable chemical compound with a broad range of applications. Its straightforward synthesis from readily available starting materials, combined with its unique reactivity, makes it an important intermediate for both industrial and academic research. The continued exploration of its use in the development of new photoinitiators and pharmacologically active molecules, such as opioid receptor agonists, highlights its potential for future innovations in materials science and drug discovery. This guide provides a foundational resource for researchers to facilitate their work with this important α-diketone.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of potent phenyl imidazoles as opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C9H8O2 | CID 11363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound-2-oxime(119-51-7) 13C NMR [m.chemicalbook.com]

- 5. scite.ai [scite.ai]

- 6. This compound(579-07-7) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 1-Phenyl-1,2-propanedione: Chemical Structure, Nomenclature, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1-phenyl-1,2-propanedione, including its nomenclature, chemical structure, physical and spectroscopic properties, and detailed experimental protocols for its synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical Structure and Nomenclature

This compound is an organic compound classified as an alpha-diketone, which features two adjacent carbonyl groups. The presence of a phenyl group attached to one of these carbonyls makes it an aromatic ketone as well.

IUPAC Name: 1-phenylpropane-1,2-dione[1]

Synonyms: Acetylbenzoyl, Benzoylacetyl, Methylphenylglyoxal, Pyruvophenone[1][2]

Chemical Formula: C₉H₈O₂[1]

Molecular Weight: 148.16 g/mol [1][2]

CAS Number: 579-07-7[1]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₉H₈O₂ |

| Molecular Weight | 148.16 g/mol |

| Appearance | Clear yellow liquid |

| Melting Point | <20 °C |

| Boiling Point | 228 °C at 760 mmHg; 103-105 °C at 14 mmHg |

| Density | 1.101 g/mL at 25 °C |

| Solubility | Soluble in chloroform; slightly soluble in hexane (B92381) and methanol |

| Refractive Index | n20/D 1.532 |

Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound, which is crucial for its identification and characterization.

| Spectroscopy | Data | Experimental Conditions |

| ¹H NMR | δ (ppm): 2.5 (s, 3H, CH₃), 7.4-7.7 (m, 3H, Ar-H), 7.9-8.0 (m, 2H, Ar-H) | Data obtained from publicly available spectra. Typical solvent would be CDCl₃. |

| ¹³C NMR | δ (ppm): 26.0 (CH₃), 128.9 (Ar-CH), 129.8 (Ar-CH), 132.7 (Ar-C), 134.5 (Ar-CH), 193.2 (C=O), 198.5 (C=O) | Data obtained from publicly available spectra. Typical solvent would be CDCl₃. |

| IR (Infrared) | ν (cm⁻¹): ~1715 (C=O stretch), ~1676 (C=O stretch, conjugated) | The presence of two distinct C=O stretching frequencies is characteristic of α-diketones.[3] |

| Mass Spec (MS) | m/z: 148 (M+), 105, 77, 51, 43 | Data from electron ionization (EI) mass spectrometry.[2] |

Experimental Protocols

Synthesis of this compound from Propiophenone (B1677668)

This protocol details a common method for the synthesis of this compound starting from propiophenone. The reaction proceeds through the formation of an intermediate, This compound-2-oxime (B93574), followed by hydrolysis.

Reaction Scheme:

Caption: Synthesis of this compound from propiophenone.

Step 1: Synthesis of this compound-2-oxime [4]

-

In a suitable reaction vessel, dissolve propiophenone in ethanol.

-

Cool the solution using an ice bath and bubble dry hydrogen chloride gas through the mixture.

-

Slowly add ethyl nitrite while maintaining the temperature between 30-35 °C.

-

After the addition is complete, continue stirring at this temperature for 2 hours.

-

Remove the ethanol under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from toluene (B28343) to yield pure this compound-2-oxime.

Step 2: Hydrolysis to this compound [4]

-

In a reactor, combine hydrochloric acid, formaldehyde, and ethanol.

-

Cool the mixture to below 15 °C using an ice-water bath.

-

Add the this compound-2-oxime portion-wise, controlling the exothermic reaction.

-

After the addition is complete, stir the reaction mixture at room temperature for 20 hours.

-

Extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound as a yellow liquid.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for synthesis and purification.

Conclusion

This technical guide has provided a detailed overview of this compound, covering its chemical identity, physical and spectroscopic properties, and a comprehensive experimental protocol for its synthesis. The structured presentation of data and the inclusion of detailed methodologies and visual diagrams are intended to facilitate the work of researchers and professionals in the field of organic chemistry and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C9H8O2 | CID 11363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. One Part of Chemistry: Reduction of this compound to 1-phenyl-1,2-propanediol [1chemistry.blogspot.com]

- 4. CN106883109A - The synthetic method of the propanedione of 1 phenyl of novel photoinitiator 1,2 - Google Patents [patents.google.com]

Spectroscopic Profile of 1-Phenyl-1,2-propanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Phenyl-1,2-propanedione (also known as acetylbenzoyl), a compound of interest in various chemical and pharmaceutical research domains. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a clear and accessible format for easy reference and comparison. Detailed experimental protocols and visual representations of key spectroscopic processes are also included to facilitate a deeper understanding and application of this data.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the following tables, providing a quantitative analysis of its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.95 | Multiplet | 2H | Aromatic (ortho-protons to C=O) |

| ~7.65 | Multiplet | 1H | Aromatic (para-proton to C=O) |

| ~7.50 | Multiplet | 2H | Aromatic (meta-protons to C=O) |

| 2.55 | Singlet | 3H | Methyl protons (-COCH₃) |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~198.0 | Carbonyl Carbon (C=O, acetyl) |

| ~192.5 | Carbonyl Carbon (C=O, benzoyl) |

| ~134.5 | Aromatic Carbon (para) |

| ~132.0 | Aromatic Carbon (ipso) |

| ~129.5 | Aromatic Carbon (ortho) |

| ~129.0 | Aromatic Carbon (meta) |

| ~26.0 | Methyl Carbon (-CH₃) |

Note: The exact chemical shifts for NMR data can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following significant absorption peaks:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Weak | Aromatic C-H Stretch |

| ~2925 | Weak | Aliphatic C-H Stretch |

| ~1710 | Strong | C=O Stretch (Aliphatic Ketone) |

| ~1670 | Strong | C=O Stretch (Aromatic Ketone) |

| ~1595, 1450 | Medium | Aromatic C=C Bending |

| ~1230 | Medium | C-C Stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound obtained by Gas Chromatography-Mass Spectrometry (GC-MS) shows the following major fragments:

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 105.0 | 99.99 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77.0 | 78.91 | [C₆H₅]⁺ (Phenyl cation) |

| 51.0 | 33.51 | [C₄H₃]⁺ |

| 43.0 | 18.42 | [CH₃CO]⁺ (Acetyl cation) |

| 50.0 | 12.20 | [C₄H₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% tetramethylsilane (B1202638) (TMS)

-

NMR tubes (5 mm)

-

Pipettes

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to an NMR tube to a depth of approximately 4-5 cm.

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).

-

A larger number of scans will be required due to the low natural abundance of ¹³C (typically 128 scans or more).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

FT-IR Spectroscopy Protocol

Objective: To obtain the Fourier-transform infrared spectrum of liquid this compound.

Materials and Equipment:

-

This compound sample

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Isopropanol (B130326) or other suitable solvent for cleaning

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.

-

Spectrum Acquisition:

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing and Cleaning:

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly with a solvent-dampened wipe after the measurement is complete.

-

GC-MS Protocol

Objective: To separate and identify the components of a sample containing this compound and determine its mass fragmentation pattern.

Materials and Equipment:

-

This compound sample

-

Volatile organic solvent (e.g., dichloromethane (B109758) or hexane)

-

GC-MS system equipped with a suitable capillary column (e.g., DB-5ms)

-

Autosampler vials

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent.

-

Instrument Setup:

-

Set the GC oven temperature program. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

Set the injector temperature (e.g., 250°C) and transfer line temperature (e.g., 280°C).

-

Use helium as the carrier gas at a constant flow rate.

-

Set the mass spectrometer to scan a mass range of m/z 40-300.

-

-

Injection and Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

The sample is vaporized and carried onto the column where separation occurs.

-

As components elute from the column, they enter the mass spectrometer, are ionized (typically by electron impact), and their mass-to-charge ratios are detected.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Analyze the mass spectrum associated with this peak to determine the fragmentation pattern.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Proposed mass fragmentation pathway for this compound.

Caption: Simplified schematic of the NMR signaling process.

physical and chemical properties of 1-Phenyl-1,2-propanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Phenyl-1,2-propanedione, a versatile α-diketone with applications in organic synthesis and as a photoinitiator. The information is presented to support research and development activities, with a focus on clarity and accessibility of key data.

Core Properties and Data

This compound, also known as acetylbenzoyl, is a yellow liquid at room temperature with a characteristic pungent, plastic-like odor.[1][2][3][4] It is an important intermediate in various chemical syntheses and has been identified as a volatile flavor compound in natural products like coffee and honey.[2][4]

Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈O₂ | [1][5] |

| Molecular Weight | 148.16 g/mol | [1][5] |

| Appearance | Yellow liquid | [1][3] |

| Odor | Pungent, plastic-like | [2][4] |

| Melting Point | < 20 °C | [1] |

| Boiling Point | 103-105 °C at 14 mmHg | [1][2] |

| Density | 1.101 g/mL at 25 °C | [6][7] |

| Refractive Index | n20/D 1.532 | [2][6] |

| Solubility | 2.6 mg/mL in water at 20 °C.[1] Soluble in chloroform (B151607) and slightly soluble in hexane (B92381) and methanol.[4] | [1][4] |

| Flash Point | 84 °C (183.2 °F) - closed cup | [3] |

Chemical and Spectroscopic Data

Key chemical identifiers and references to spectroscopic data are provided below.

| Identifier/Data | Value/Reference | Source(s) |

| CAS Number | 579-07-7 | [5] |

| IUPAC Name | 1-phenylpropane-1,2-dione | [1][5] |

| Synonyms | Acetyl benzoyl, Benzoyl methyl ketone, Methylphenylglyoxal | [5] |

| ¹H NMR Spectrum | Available at ChemicalBook | [8] |

| IR Spectrum | Available at NIST WebBook and ChemicalBook | [9][10] |

| InChI Key | BVQVLAIMHVDZEL-UHFFFAOYSA-N |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of propiophenone (B1677668).[4] Another detailed synthesis is described starting from propiophenone and bromine. The following is a summary of the experimental protocol:

Materials:

-

Propiophenone

-

Anhydrous aluminum chloride

-

Ether

-

Bromine

-

Sodium

-

Methanol

-

Chloroform

-

Sodium sulfate (B86663)

-

Concentrated hydrochloric acid

Procedure:

-

A mixture of propiophenone and anhydrous aluminum chloride in ether is prepared.

-

Bromine is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is heated to reflux overnight.

-

The solvent is removed under vacuum to yield a dark red/orange oil.

-

This oil is slowly added to a solution of sodium in methanol, maintaining a temperature below 20°C.

-

Concentrated hydrochloric acid is added, and the mixture is stirred at room temperature for one hour.

-

The precipitate is filtered off, and the filtrate volume is reduced by distillation.

-

The residue is partitioned between chloroform and water. The aqueous phase is extracted twice more with chloroform.

-

The combined chloroform solutions are dried over sodium sulfate and evaporated to dryness.

-

The final product is obtained by fractional distillation under vacuum.[11]

A schematic representation of this synthesis workflow is provided below.

Another synthetic route involves the reaction of propiophenone with ethyl nitrite (B80452) in the presence of hydrogen chloride to form an oxime intermediate, which is then hydrolyzed to the final product.[12]

Analytical Methods

Detailed experimental protocols for the spectroscopic analysis of this compound are not available in the provided search results. However, a general approach for obtaining such data is as follows:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound would be dissolved in a suitable deuterated solvent (e.g., CDCl₃). The ¹H and ¹³C NMR spectra would then be acquired on an NMR spectrometer. The chemical shifts, coupling constants, and integration of the peaks would be analyzed to confirm the structure of the molecule.

-

Infrared (IR) Spectroscopy: A thin film of the liquid sample would be placed between two salt plates (e.g., NaCl or KBr), or the spectrum could be obtained using an Attenuated Total Reflectance (ATR) accessory. The IR spectrum would be recorded, and the characteristic absorption bands for the functional groups (e.g., C=O stretching for the ketone groups, C-H stretching for the aromatic and aliphatic protons) would be identified to confirm the compound's identity.

Reactivity and Applications

This compound is a versatile compound with applications in various fields. It is used as a photoinitiator in dental resins. It also serves as an intermediate in the synthesis of more complex molecules, including opioid receptor agonists for gastrointestinal disorders.[2][4] Its reactivity is characterized by the presence of two adjacent carbonyl groups, making it susceptible to a range of chemical transformations. For instance, it can be reduced to 1-phenyl-1,2-propanediol using reducing agents like baker's yeast.[13][14]

Safety Information

This compound is considered hazardous. It is harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] The following table summarizes the key safety information.

| Hazard Information | Details | Source(s) |

| Signal Word | Warning | |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Precautionary Statements | P261, P264, P271, P301+P312, P302+P352, P305+P351+P338 | |

| Personal Protective Equipment | Dust mask type N95 (US), Eyeshields, Gloves | [15] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. | [15][16] |

For comprehensive safety information, it is essential to consult the full Safety Data Sheet (SDS) from the supplier.[3][15][16]

References

- 1. This compound | C9H8O2 | CID 11363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 579-07-7 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 1,2-Propanedione, 1-phenyl- [webbook.nist.gov]

- 6. 1-苯基-1,2-丙二酮 98%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemicalpoint.eu [chemicalpoint.eu]

- 8. This compound(579-07-7) 1H NMR spectrum [chemicalbook.com]

- 9. 1,2-Propanedione, 1-phenyl- [webbook.nist.gov]

- 10. This compound(579-07-7) IR Spectrum [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. CN106883109A - The synthetic method of the propanedione of 1 phenyl of novel photoinitiator 1,2 - Google Patents [patents.google.com]

- 13. Synthesis of Optically Active 1-Phenyl-1, 2-propanediol by Use of Baker's Yeast [jstage.jst.go.jp]

- 14. One Part of Chemistry: Reduction of this compound to 1-phenyl-1,2-propanediol [1chemistry.blogspot.com]

- 15. echemi.com [echemi.com]

- 16. synerzine.com [synerzine.com]

Technical Guide: Safety and Handling of 1-Phenyl-1,2-propanedione

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 1-Phenyl-1,2-propanedione (CAS No. 579-07-7). The information is intended to guide laboratory personnel in the safe use of this compound and to provide a framework for conducting risk assessments.

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to understand these hazards before handling the compound.

GHS Hazard Classification [1][2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

Signal Word: Danger[1]

Hazard Pictograms:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₉H₈O₂[3][4][5] |

| Molecular Weight | 148.16 g/mol [4][5] |

| Appearance | Yellow liquid[6] |

| Odor | Characteristic[6] |

| Boiling Point | 103-105 °C @ 14 mmHg[4][6][7] |

| Flash Point | 84 °C (183.2 °F) - closed cup[4][6][8] |

| Density | 1.101 g/mL at 25 °C[4][7] |

| Solubility | Insoluble in water[6] |

| Refractive Index | n20/D 1.532[4] |

Exposure Controls and Personal Protection

Strict adherence to exposure control measures and the use of appropriate personal protective equipment (PPE) are mandatory when handling this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when heating or creating aerosols.[1][3]

-

Ensure that eyewash stations and safety showers are readily accessible.[6]

Personal Protective Equipment (PPE): [1][3][6][8]

| PPE Category | Specifications |

| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards). |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact. |

| Respiratory Protection | If ventilation is inadequate or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors. |

Safe Handling and Storage

Handling:

-

Avoid contact with skin, eyes, and clothing.[1]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure, follow these first aid procedures immediately.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If experiencing respiratory symptoms, call a POISON CENTER or doctor.[1][3][6] |

| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Get medical attention if skin irritation or a rash occurs.[1][3][6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical attention.[1][3][6] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[1][3][6] |

Accidental Release and Firefighting Measures

Accidental Release:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate personal protective equipment.

-

Contain the spill with an inert absorbent material (e.g., sand, earth).

-

Collect the absorbed material into a suitable, closed container for disposal.

-

Clean the spill area thoroughly with a suitable solvent.

Firefighting:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[1][6]

-

Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.

-

Specific Hazards: The product is a combustible liquid.[3][6] Thermal decomposition can produce irritating gases and vapors, including carbon monoxide and carbon dioxide.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][6]

Toxicological Information

Experimental Protocols for Safety Assessment

Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are used to assess the safety of chemicals. The following are summaries of relevant protocols.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This test is designed to determine the potential of a substance to cause skin irritation or corrosion.

Methodology Summary:

-

Test Animal: Albino rabbit.[3]

-

Procedure:

-

A small area of the rabbit's skin is shaved.

-

0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the shaved area and covered with a gauze patch.[3]

-

The exposure duration is typically 4 hours.[3]

-

The patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Observations may continue for up to 14 days to assess the reversibility of any effects.[3]

-

-

Evaluation: The severity of the skin reactions is scored. If the irritation persists to the end of the observation period, the substance is considered a skin irritant.[1][3]

OECD Test Guideline 429: Skin Sensitization (Local Lymph Node Assay - LLNA)

The LLNA is the preferred method for assessing the skin sensitization potential of a chemical.

Methodology Summary:

-

Principle: The test measures the proliferation of lymphocytes in the lymph nodes draining the site of application of the test substance. An increased proliferation is indicative of a sensitization response.[9][10][11]

-

Procedure:

-

A minimum of three concentrations of the test substance are prepared in a suitable vehicle.

-

The test substance is applied to the dorsal surface of each ear of the mice for three consecutive days.[9]

-

On day 5, a solution of ³H-methyl thymidine (B127349) is injected intravenously.

-

After 5 hours, the mice are euthanized, and the draining auricular lymph nodes are excised.

-

A single-cell suspension of lymph node cells is prepared, and the incorporation of ³H-methyl thymidine is measured using a beta-scintillation counter.

-

-

Evaluation: The results are expressed as a Stimulation Index (SI), which is the ratio of the mean proliferation in the test group to the mean proliferation in the vehicle control group. An SI of 3 or greater is considered a positive result for skin sensitization.[10]

Visualized Workflows

The following diagrams illustrate key safety and experimental workflows.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. echemi.com [echemi.com]

- 3. oecd.org [oecd.org]

- 4. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]

- 5. This compound | C9H8O2 | CID 11363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 7. This compound | 579-07-7 [chemicalbook.com]

- 8. 1-苯基-1,2-丙二酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. techniques-ingenieur.fr [techniques-ingenieur.fr]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

An In-depth Technical Guide to the Discovery and History of 1-Phenyl-1,2-propanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, historical synthesis, and chemical properties of 1-Phenyl-1,2-propanedione (also known as acetyl benzoyl). This α-diketone serves as a valuable building block in organic synthesis and has applications in flavor chemistry and as a photoinitiator. This document collates historical data, presents detailed experimental protocols from seminal reports, and visualizes key chemical pathways and workflows.

Introduction and Historical Context

This compound (CAS 579-07-7) is an aromatic α-diketone characterized by a phenyl group attached to a propane-1,2-dione backbone. While a definitive first synthesis is not prominently documented in readily available literature, the exploration of α-diketone chemistry dates back to the late 19th century. The German chemist Hans von Pechmann was a pioneer in this area, being the first to prepare simple 1,2-diketones like diacetyl. His work laid the foundation for the synthesis of more complex structures.

The most significant breakthrough relevant to the synthesis of this compound was the development of selenium dioxide as a specific oxidizing agent. In a seminal 1932 paper, H. L. Riley, J. F. Morley, and N. A. C. Friend introduced a method for oxidizing active methylene (B1212753) groups adjacent to a carbonyl to produce 1,2-dicarbonyl compounds.[1][2][3] This reaction, now known as the Riley oxidation , became the classical and most reliable method for preparing compounds like this compound from its precursor, propiophenone (B1677668).

Over the years, this compound has been identified as a volatile flavor component in natural products like coffee.[4] Its primary modern applications are as a synthetic flavoring agent and as a photoinitiator in polymer chemistry, particularly in dental materials.

Physicochemical Properties

This compound is a clear yellow liquid with a characteristic pungent, plastic-like, or buttery odor.[5] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₂ | PubChem[4] |

| Molecular Weight | 148.16 g/mol | PubChem[4] |

| Boiling Point | 103-105 °C at 14 mmHg | PubChem[4] |

| Density | 1.101 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index (n20/D) | 1.532 | Sigma-Aldrich |

| Melting Point | < 20 °C | PubChem[4] |

| Solubility in Water | 2.6 mg/mL at 20 °C | PubChem[4] |

| Appearance | Clear yellow liquid | ChemicalBook |

Historical Synthesis: The Riley Oxidation

The Riley oxidation, first reported in 1932, provides a direct pathway to α-diketones by oxidizing the α-methylene group of a ketone with selenium dioxide (SeO₂). The general mechanism involves the enol form of the ketone attacking the electrophilic selenium center, followed by rearrangement and hydrolysis to yield the 1,2-dicarbonyl product.[3][5]

Detailed Experimental Protocol: Oxidation of Acetophenone (B1666503) (Riley, 1932 Analogue)

While the original 1932 paper by Riley et al. focused on a range of aldehydes and ketones, a detailed and reliable procedure for a closely related substrate, acetophenone, was later published in Organic Syntheses. This procedure is representative of the original Riley method and is directly adaptable for the synthesis of this compound from propiophenone. The product from acetophenone is phenylglyoxal.

Reaction: C₆H₅COCH₃ + SeO₂ → C₆H₅COCHO + Se + H₂O

Materials:

-

Acetophenone: 120 g (1.0 mole)

-

Selenium Dioxide (SeO₂): 111 g (1.0 mole)

-

Dioxane: 600 cc

-

Water: 20 cc

Apparatus:

-

1-Liter three-necked, round-bottomed flask

-

Liquid-sealed mechanical stirrer

-

Reflux condenser

Procedure:

-

In the 1-L flask, a mixture of 600 cc of dioxane, 111 g (1 mole) of selenium dioxide, and 20 cc of water is prepared.[3]

-

The mixture is heated to 50–55 °C and stirred until all the solid selenium dioxide has dissolved.[3]

-

120 g (1 mole) of acetophenone is added to the solution in a single portion.[3]

-

The resulting mixture is heated to reflux with continuous stirring for a duration of four hours. A precipitate of elemental selenium will form.[3]

-

The hot solution is decanted from the precipitated selenium.

-

The dioxane and water are removed from the solution by distillation through a short column.[3]

-

The remaining residue (crude phenylglyoxal) is purified by vacuum distillation. The fraction boiling at 95–97 °C / 25 mmHg is collected.[3]

Quantitative Data:

-

Yield: 93–96 g (69–72% of the theoretical amount).[3]

-

Note: The protocol for propiophenone would be analogous, with an expected boiling point for this compound around 103-105 °C / 14 mmHg.

Modern Synthetic Approaches

While the Riley oxidation is historically significant, modern methods often seek to avoid the use of stoichiometric amounts of toxic selenium compounds. One notable alternative involves a two-step process starting from propiophenone.

-

Oximation: Propiophenone is reacted with an alkyl nitrite (B80452) (e.g., ethyl nitrite or methyl nitrite) in the presence of an acid catalyst like hydrogen chloride to form This compound-2-oxime (B93574) (isonitrosopropiophenone).

-

Hydrolysis: The resulting oxime is then hydrolyzed under acidic conditions to yield this compound.

This method provides a viable alternative to direct oxidation and is adaptable for large-scale production.

Conclusion

The history of this compound is fundamentally linked to the development of methods for α-diketone synthesis. While its exact initial discovery remains obscure, the Riley oxidation , introduced in 1932, represents the first well-documented and efficient method for its preparation from propiophenone. This historical synthesis established a key transformation in organic chemistry and provided access to a versatile compound that continues to be relevant in both industrial and research settings. Modern synthetic pathways have evolved to improve safety and efficiency, but the foundational chemistry established in the early 20th century remains a cornerstone of its production.

References

The Natural Occurrence of 1-Phenyl-1,2-propanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of 1-Phenyl-1,2-propanedione, a versatile alpha-diketone with applications in flavor chemistry and potential pharmacological relevance. This document summarizes its presence in various natural sources, outlines experimental methodologies for its analysis, and presents key biochemical pathways.

Natural Sources and Significance

This compound, also known as acetylbenzoyl, is a naturally occurring volatile compound that contributes to the aroma and flavor profiles of several food items and plants. It has been identified as a constituent in coffee, baked potatoes, butter, the leaves of the khat plant (Catha edulis), and cambará honey.[1][2][3] Its characteristic buttery, honey-like, and peppery taste makes it a significant compound in the food and fragrance industries.[4][5]

From a biochemical perspective, this compound is recognized as a plant metabolite.[6] Notably, it serves as a crucial intermediate in the biosynthesis of phenylpropylamino alkaloids, such as cathinone (B1664624), in khat leaves.[1][7][8][9] The concentration of this compound is particularly high in the young leaves of the khat plant, which are traditionally consumed for their stimulant properties.[1]

Quantitative Data on Natural Occurrence

The concentration of this compound varies significantly across different natural sources. While its presence has been confirmed in several food items, quantitative data remains limited for some. The following table summarizes the available quantitative information.

| Natural Source | Concentration Range | Method of Analysis | Reference |

| Khat Leaves (Catha edulis) | Highest levels in young leaves | GC-MS | [1] |

| Cambará Honey | Identified as an odor-active compound | GC-O, GC-MS | [9] |

| Coffee (Coffea arabica, Coffea canephora) | Detected, but not quantified | Not Specified | [5] |

| Baked Potato | Identified as a volatile component | Not Specified | [2][3] |

| Butter | Identified as a constituent | Not Specified | [2][3] |

Experimental Protocols

The isolation and quantification of this compound from natural matrices typically involve chromatographic techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being a primary method.

General Extraction and Analysis Workflow

A generalized workflow for the analysis of this compound from a plant or food matrix is presented below. It is important to note that specific parameters such as solvent choice, extraction time, and temperature should be optimized for each matrix to ensure accurate quantification.

GC-MS Analysis Protocol

A detailed GC-MS protocol for the analysis of this compound in plant material is outlined below. This protocol is based on methodologies used for the analysis of related compounds and should be adapted and validated for specific sample types.[10][11][12][13]

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

GC Conditions:

-

Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Inlet Temperature: 250-300 °C.

-

Injection Volume: 1-2 µL (splitless or split injection, depending on concentration).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 1-2 min.

-

Ramp: Increase to 280-320 °C at a rate of 10 °C/min.

-

Final hold: 2-5 min at the final temperature.

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

Identification and Quantification:

-

Identification is based on the comparison of the mass spectrum and retention time of the analyte with that of a pure standard.

-

Quantification is typically performed using an internal or external standard calibration curve.

Biosynthesis and Signaling Pathways

Biosynthesis of Cathinone

This compound is a key intermediate in the biosynthesis of cathinone, a psychoactive alkaloid found in Catha edulis. The pathway starts with the amino acid L-phenylalanine and proceeds through several enzymatic steps.

The synthesis begins with the deamination of L-phenylalanine by phenylalanine ammonia (B1221849) lyase (PAL) to form cinnamic acid.[7] Cinnamic acid then undergoes either a beta-oxidative or non-beta-oxidative pathway to yield benzoic acid or benzoyl-CoA.[1][7][8] A subsequent condensation reaction with pyruvate, catalyzed by a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme, forms this compound.[1][7][8] A transamination reaction then converts the dione (B5365651) into (S)-cathinone, which can be further reduced to cathine and norephedrine.[1][7][8]

Role in Plant Signaling

The direct role of this compound in plant signaling pathways has not been extensively studied. However, as a secondary metabolite, it may be involved in plant defense or communication. Plant signaling is a complex network of interactions involving hormones, secondary messengers, and protein kinases that regulate various physiological and developmental processes in response to environmental stimuli.[14][15][16][17][18]

The diagram below illustrates a generalized plant signaling cascade, which could potentially be influenced by secondary metabolites like this compound.

Further research is required to elucidate the specific signaling pathways in which this compound may play a role. Its presence as a volatile organic compound suggests potential involvement in plant-plant or plant-insect communication.

Conclusion

This compound is a naturally occurring alpha-diketone with a notable presence in various food sources and as a key intermediate in the biosynthesis of pharmacologically active alkaloids. While its role in flavor chemistry is well-recognized, further research is needed to fully understand its quantitative distribution in nature and its potential functions in plant signaling and defense. The methodologies and pathways outlined in this guide provide a foundation for future investigations into this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. 1-phenyl-1,2-propane dione, 579-07-7 [thegoodscentscompany.com]

- 3. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. orgprints.org [orgprints.org]

- 5. Showing Compound this compound (FDB013903) - FooDB [foodb.ca]

- 6. This compound | C9H8O2 | CID 11363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cathinone - Wikipedia [en.wikipedia.org]

- 8. Item - Proposed biosynthetic routes leading from L-phenylalanine to amphetamine-type alkaloids in khat and Ephedra sinica. - Public Library of Science - Figshare [plos.figshare.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. repository.unar.ac.id [repository.unar.ac.id]

- 13. phytopharmajournal.com [phytopharmajournal.com]

- 14. mdpi.com [mdpi.com]

- 15. Signaling in Plants - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Peptide signaling in plant development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Chemical signaling under abiotic stress environment in plants - PMC [pmc.ncbi.nlm.nih.gov]

1-Phenyl-1,2-propanedione synonyms and alternative names

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Phenyl-1,2-propanedione, a versatile alpha-diketone with significant applications in various scientific fields. This document details its chemical identity, properties, synthesis, and key applications, with a focus on its role as a photoinitiator in dental composites and as a substrate in stereoselective synthesis.

Chemical Identity and Synonyms

This compound is an organic compound that is found in coffee and has been identified as a volatile flavor compound in other natural sources.[1][2] It is classified as an alpha-diketone and an aromatic ketone.[3][4] The compound is widely known by several synonyms and alternative names, which are crucial for comprehensive literature searches and material sourcing.

Below is a table summarizing the various identifiers and names associated with this compound.

| Identifier Type | Value |

| IUPAC Name | 1-phenylpropane-1,2-dione[4][5] |

| CAS Number | 579-07-7[1][3][4][5][6][7] |

| EC Number | 209-435-2[3][4][7] |

| UNII | ZB5XA3GD0I[3][4] |

| Molecular Formula | C9H8O2[3][4][5] |

| Synonyms | Acetylbenzoyl[4][5][7][8][9], Acetyl benzoyl[4][7][8], Benzoylacetyl[4][5][8], Pyruvophenone[4][5], Methylphenylglyoxal[4][5][8], Benzoyl methyl ketone[4][5][8], Phenylmethyldiketone[4][5][8], Methyl phenyl diketone[4][8], 1,2-Propanedione, 1-phenyl-[4][5], 3-Phenyl-2,3-propanedione[4][5][8] |

Physicochemical Properties

This compound is a clear yellow liquid with a characteristic pungent, plastic-like odor.[1][3] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 148.16 g/mol | [3][4][7] |

| Boiling Point | 228 °C at 760 mmHg[3]; 103-105 °C at 14 mmHg[10][11] | [3][10][11] |

| Melting Point | <20 °C[3][10] | [3][10] |

| Density | 1.1 g/cm³[3]; 1.101 g/mL at 25 °C[10][11] | [3][10][11] |

| Refractive Index | n20/D 1.532[3][10][11] | [3][10][11] |

| Flash Point | 83.7 °C[3]; 84 °C (closed cup)[11] | [3][11] |

| Solubility | Soluble in Chloroform; Slightly soluble in Hexane and Methanol[3] | [3] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the oxidation of propiophenone (B1677668). Another method proceeds via an intermediate, this compound-2-oxime, which is then hydrolyzed.

Method 1: Oxidation of Propiophenone This method typically employs an oxidizing agent like selenium dioxide.

-

Materials: Propiophenone, Selenium Dioxide, appropriate solvent (e.g., dioxane).

-

Procedure:

-

Dissolve propiophenone in the solvent in a reaction flask equipped with a reflux condenser.

-

Add selenium dioxide to the solution.

-

Reflux the mixture for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove selenium metal.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by distillation under reduced pressure to obtain this compound.

-

Method 2: From Propiophenone via an Oxime Intermediate This two-step synthesis involves nitrosation followed by hydrolysis. A patented method describes using propiophenone as the starting material, which reacts with an ethyl nitrite (B80452) under the effect of hydrogen chloride to yield the intermediate this compound-2-oxime. This intermediate is then hydrolyzed using a mixture of formaldehyde, hydrochloric acid, and alcohol to produce this compound.[12]

-

Step 1: Synthesis of this compound-2-oxime

-

Materials: Propiophenone, Sodium Nitrite, Methyl Alcohol, Sulfuric Acid, Ethyl Ether, Hydrogen Chloride.

-

Procedure: A solution of propiophenone in ether is treated with gaseous methyl nitrite, generated by dropping sulfuric acid into a mixture of sodium nitrite and methyl alcohol.[6] Hydrogen chloride is bubbled through the reaction mixture.[6] The reaction is allowed to proceed for several hours. The resulting oxime is extracted with an aqueous sodium hydroxide (B78521) solution and then precipitated by adding hydrochloric acid.[6]

-

-

Step 2: Hydrolysis to this compound

-

Materials: this compound-2-oxime, Formaldehyde, Hydrochloric Acid, Alcohol.

-

Procedure: The oxime intermediate is hydrolyzed in a mixed solution of formaldehyde, hydrochloric acid, and an alcohol to yield the final product, this compound.[12]

-

Asymmetric Reduction to 1-Phenyl-1,2-propanediol

This compound can be stereoselectively reduced to form chiral diols, which are valuable building blocks in pharmaceutical synthesis. A common method employs baker's yeast for asymmetric reduction.

-

Objective: To reduce this compound to (-)-(1R,2S)-1-phenyl-1,2-propanediol with high enantiomeric excess.[3]

-

Materials: this compound, freeze-dried Baker's yeast, water, tert-butyl methyl ether (BME), anhydrous magnesium sulfate.

-

Procedure:

-

Suspend baker's yeast in warm water in an Erlenmeyer flask and stir to activate.

-

Add this compound to the yeast suspension.

-

Allow the reaction to proceed at room temperature with continuous stirring.

-

Monitor the reaction progress by TLC until the starting material is consumed (typically 40-60 minutes).[3]

-

Once the reaction is complete, extract the product from the aqueous mixture using BME.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent to obtain the crude 1-Phenyl-1,2-propanediol.

-

Characterize the product using IR spectroscopy (to confirm the presence of O-H and absence of C=O) and GC-MS.[3]

-

Applications in Dental Composites

This compound is a well-established photoinitiator in dental resin composites, often used as an alternative or in conjunction with camphorquinone (B77051) (CQ).[11][13]

Photoinitiation Mechanism

This compound can function as both a Type I and a Type II photoinitiator.[13]

-

Type I Photoinitiation (Photolysis): Upon absorption of light (in the 300-400 nm range), the C-C bond between the two carbonyl groups undergoes cleavage, directly forming two free radicals that can initiate polymerization.[4][13]

-

Type II Photoinitiation (Hydrogen Abstraction): In the presence of a co-initiator, typically a tertiary amine, the excited state of this compound abstracts a hydrogen atom from the amine. This process generates an amine-derived radical which then initiates the polymerization chain reaction.[4][13]

The following diagram illustrates the dual photoinitiation pathways of this compound.

Experimental Use in Dental Resins

-

Objective: To evaluate the effect of this compound as a photoinitiator on the properties of experimental dental composites.

-

Materials: Bisphenol A glycidyl (B131873) methacrylate (B99206) (BisGMA), triethylene glycol dimethacrylate (TEGDMA), this compound (PPD), camphorquinone (CQ) (for comparison), an aliphatic amine co-initiator, and a silanized filler (e.g., silica).

-

Procedure for Composite Formulation:

-

Prepare the organic matrix by mixing BisGMA and TEGDMA (e.g., in a 60:40 wt% ratio).[11]

-

Incorporate the photoinitiator system. For a PPD-based system, add a specific weight percentage of PPD (e.g., 0.38 wt%) and the amine co-initiator.[11] For a control group, use CQ.

-

Mechanically blend the organic matrix with the silanized filler until a homogeneous paste is formed.

-

-

Curing and Testing:

-

Place the composite material into molds of specific dimensions for various tests.

-

Light-cure the samples using a dental curing unit (e.g., halogen lamp or LED) with a defined energy density.

-

Perform mechanical and chemical tests such as Knoop hardness, flexural strength, Young's modulus, and degree of conversion to evaluate the performance of the PPD-based composite.[11][13] Studies have shown that PPD-based systems can offer similar mechanical properties to CQ systems with the advantage of reduced yellowing.[11][13]

-

Role in Asymmetric Synthesis

The hydrogenation of this compound is a significant reaction for producing chiral hydroxyketones and diols, which are important intermediates in the synthesis of pharmaceuticals like ephedrine.[8] The reaction can be controlled to favor the formation of specific stereoisomers.

The hydrogenation proceeds in a stepwise manner, first reducing one carbonyl group to a hydroxyl group, forming a hydroxyketone, and then reducing the second carbonyl group to yield a diol. The use of a chiral modifier, such as cinchonidine (B190817), on a metal catalyst (e.g., Platinum or Iridium) can induce enantioselectivity.[8][10]

The following diagram illustrates the reaction pathway for the enantioselective hydrogenation of this compound.

Kinetic studies have shown that the hydrogenation of the carbonyl group attached to the phenyl ring is generally preferred.[8] The in-situ modification of the catalyst with a chiral modifier like cinchonidine can lead to a high yield of the (R)-hydroxyketone, with enantiomeric excesses reported to be around 64%.[8] Further hydrogenation of the (R)-hydroxyketone predominantly yields the (1R,2S)-diol.[8]

Conclusion

This compound is a chemical compound with significant utility in both industrial and research settings. Its role as a photoinitiator in dental materials is well-documented, offering an alternative to traditional systems with potential benefits in aesthetics. Furthermore, its value as a prochiral substrate for asymmetric synthesis highlights its importance in the development of pharmaceuticals and other fine chemicals. This guide provides a foundational understanding of its properties, synthesis, and key applications, intended to support the work of researchers and professionals in related fields.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C9H8O2 | CID 11363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. One Part of Chemistry: Reduction of this compound to 1-phenyl-1,2-propanediol [1chemistry.blogspot.com]

- 4. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Evaluation of the Selected Mechanical and Aesthetic Properties of Experimental Resin Dental Composites Containing 1-phenyl-1,2 Propanedione or Phenylbis(2,4,6-trimethylbenzoyl)-phosphine Oxide as a Photoinitiator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]